2-[[4-[(9-Ethylcarbazol-3-yl)methyl]piperazin-1-yl]methyl]-4-methoxyphenol
Description
2-[[4-[(9-Ethylcarbazol-3-yl)methyl]piperazin-1-yl]methyl]-4-methoxyphenol is a heterocyclic compound featuring a piperazine core substituted with a 9-ethylcarbazole moiety and a 4-methoxyphenol group. The carbazole unit may confer π-π stacking interactions, while the methoxyphenol group could enhance solubility and hydrogen-bonding capacity .
Properties
CAS No. |
6123-33-7 |
|---|---|
Molecular Formula |
C27H31N3O2 |
Molecular Weight |
429.6 g/mol |
IUPAC Name |
2-[[4-[(9-ethylcarbazol-3-yl)methyl]piperazin-1-yl]methyl]-4-methoxyphenol |
InChI |
InChI=1S/C27H31N3O2/c1-3-30-25-7-5-4-6-23(25)24-16-20(8-10-26(24)30)18-28-12-14-29(15-13-28)19-21-17-22(32-2)9-11-27(21)31/h4-11,16-17,31H,3,12-15,18-19H2,1-2H3 |
InChI Key |
KDSCIMDJGIBZJT-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C2=C(C=C(C=C2)CN3CCN(CC3)CC4=C(C=CC(=C4)OC)O)C5=CC=CC=C51 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[[4-[(9-Ethylcarbazol-3-yl)methyl]piperazin-1-yl]methyl]-4-methoxyphenol typically involves multi-step organic reactions. One common approach includes the following steps:
Formation of the Carbazole Derivative: The initial step involves the synthesis of the 9-ethylcarbazole derivative through a Friedel-Crafts alkylation reaction.
Piperazine Coupling: The carbazole derivative is then reacted with piperazine in the presence of a suitable coupling agent, such as N,N’-dicyclohexylcarbodiimide (DCC), to form the piperazine-linked intermediate.
Methoxyphenol Addition: Finally, the intermediate is reacted with 4-methoxyphenol under basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-[[4-[(9-Ethylcarbazol-3-yl)methyl]piperazin-1-yl]methyl]-4-methoxyphenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxyphenol moiety, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide; acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride; typically in anhydrous solvents.
Substitution: Alkyl halides, acyl chlorides; often in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products
The major products formed from these reactions include oxidized quinones, reduced carbazole derivatives, and substituted phenol derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
2-[[4-[(9-Ethylcarbazol-3-yl)methyl]piperazin-1-yl]methyl]-4-methoxyphenol has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry and catalysis, particularly in the formation of metal complexes.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mechanism of Action
The mechanism of action of 2-[[4-[(9-Ethylcarbazol-3-yl)methyl]piperazin-1-yl]methyl]-4-methoxyphenol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. For example, its antimicrobial activity may result from the disruption of bacterial cell membranes or inhibition of key enzymes involved in bacterial metabolism.
Comparison with Similar Compounds
Structural Features and Substituent Analysis
The compound shares structural motifs with piperazine-linked heterocycles, carbazole derivatives, and substituted phenols. Below is a comparative analysis of key analogs:
*Estimated based on structural analogs.
Electronic and Pharmacokinetic Implications
- Electron-Donating vs. Withdrawing Groups: The target compound’s 4-methoxyphenol group (electron-donating) contrasts with halogenated phenyl groups in C1–C7 (electron-withdrawing), which may reduce solubility but enhance metabolic stability .
- Aromatic Systems: Carbazole (target compound) versus quinoline (C1–C7) alters π-π stacking and binding pocket interactions. Carbazole’s larger aromatic system may improve affinity for hydrophobic targets .
- Counterions and Solubility : The oxalate counterion in ’s compound enhances solubility in polar solvents compared to the neutral target compound .
Research Findings and Implications
- Structure-Activity Relationships (SAR): Carbazole-containing compounds (target, ) may exhibit enhanced CNS activity due to improved blood-brain barrier penetration compared to quinoline derivatives . Methoxyphenol’s hydroxyl group could confer antioxidant properties, absent in halogenated analogs .
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